7-(2-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-5-METHYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
Description
Historical Context of Triazolo[1,5-a]Pyrimidine Scaffold Evolution
The triazolo[1,5-a]pyrimidine (TP) scaffold was first synthesized in 1909 by Bulow and Haas, marking the inception of a heterocyclic system with remarkable versatility. Early applications focused on its structural mimicry of purines, leveraging its isoelectronic properties to interfere with nucleotide-binding enzymes. For instance, Trapidil (2-diethylaminoethyl-5-methyl-7-carbethoxyamino-triazolo[1,5-a]pyrimidine), a coronary vasodilator developed in the 1970s, demonstrated the scaffold’s capacity to modulate platelet-derived growth factor receptors.
Modern synthetic advancements, such as microwave-assisted condensations of 5-amino-1,2,4-triazoles with β-di- and trielectrophilic compounds, have expanded access to diverse TP derivatives. These methods enable precise control over regioselectivity, critical for optimizing bioactivity. For example, the synthesis of 5-phenyl- and 7-phenyl-triazolopyrimidines via Suzuki coupling and acylation reactions has facilitated systematic structure-activity relationship (SAR) studies.
Significance of Methoxy-Substituted Derivatives in Drug Discovery
Methoxy groups enhance drug-like properties by modulating lipophilicity, metabolic stability, and target engagement. In TP derivatives, methoxy substitutions at aromatic positions have proven pivotal:
- C5 and C7 Positions : Anti-tubercular TP derivatives with methoxy groups at C5 exhibited MIC~99~ values as low as 1.6 μM against Mycobacterium tuberculosis, attributed to improved membrane permeability.
- Aromatic Rings : Methoxy-substituted aryl groups at C7, as seen in TDP2 inhibitors, enhance binding to tyrosyl-DNA phosphodiesterase 2 through hydrophobic interactions and π-stacking.
A comparative analysis of TP derivatives highlights the metabolic advantages of methoxy groups. For instance, 5-(3,4,5-trimethoxyphenyl)-triazolo[1,5-c]pyrimidines demonstrated 10-fold higher metabolic stability in human liver microsomes compared to non-substituted analogues.
Position of the Target Compound in Triazolopyrimidine Research Landscape
The target compound’s structure integrates strategic modifications aligned with SAR insights:
This design leverages the TP scaffold’s capacity for multi-target engagement, positioning the compound as a candidate for kinase or phosphodiesterase inhibition. Its structural similarity to TDP2 inhibitors like compound 17z (IC~50~ = 12 μM) suggests potential applications in cancer therapy.
Current Research Trajectory and Scientific Significance
Recent advancements highlight three key directions:
- Anticancer Applications : TP derivatives inhibit DNA repair enzymes (e.g., TDP2) and topoisomerases, with compounds like 17z showing >100 μM permeability in HepG2 cells.
- Anti-Infective Agents : Sub-micromolar activity against M. tuberculosis underscores the scaffold’s potential in addressing drug-resistant strains.
- Synthetic Innovation : Electrochemical methods for H/D exchange and isomerization enable rapid diversification of TP libraries.
The target compound exemplifies these trends, combining methoxy-driven selectivity with carboxamide-mediated target recognition. Ongoing studies focus on optimizing its pharmacokinetic profile, particularly oral bioavailability and microsomal stability, to advance preclinical development.
Properties
IUPAC Name |
7-(2-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O3/c1-16-22(25(33)29-18-7-6-14-27-15-18)23(20-8-4-5-9-21(20)35-3)32-26(28-16)30-24(31-32)17-10-12-19(34-2)13-11-17/h4-15,23H,1-3H3,(H,29,33)(H,28,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENNWOWWDKBVAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)OC)N1)C4=CC=CC=C4OC)C(=O)NC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-5-METHYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of methoxyphenyl and pyridinyl groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
7-(2-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-5-METHYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, copper sulfate), and protective groups (e.g., tert-butyloxycarbonyl, benzyl). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
Anticancer Activity
Several studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance, compounds similar to this one have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study demonstrated that derivatives of triazolopyrimidines displayed potent cytotoxicity against human tumor cells, suggesting that modifications in the structure could lead to enhanced activity .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Triazolopyrimidines are known to inhibit bacterial growth by interfering with nucleic acid synthesis. Preliminary tests on related compounds have shown promising results against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Triazolopyrimidines have been investigated for their anti-inflammatory properties. The presence of methoxy groups in the structure may enhance the compound's ability to modulate inflammatory pathways, potentially making it useful in treating conditions like arthritis or other inflammatory diseases .
Case Studies
Several case studies provide insights into the applications of this compound:
Case Study 1: Anticancer Efficacy
In a study published in Molecules, researchers synthesized a series of triazolopyrimidine derivatives and evaluated their anticancer activity using NCI protocols. The results indicated that modifications similar to those found in 7-(2-Methoxyphenyl)-2-(4-Methoxyphenyl)-5-Methyl-N-(Pyridin-3-Yl)-4H,7H-[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxamide significantly increased cytotoxic effects against a panel of cancer cell lines .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of triazolopyrimidine derivatives compared to standard antibiotics. The findings revealed that certain derivatives exhibited comparable or superior activity against resistant bacterial strains .
Mechanism of Action
The mechanism of action of 7-(2-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-5-METHYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and altering gene expression. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional similarities to other triazolopyrimidine and heterocyclic derivatives are analyzed below.
Triazolopyrimidine Derivatives with Varied Substituents
- Structure: 6-(4-Hydroxyphenyl)-4-(4-methoxyphenyl)-2-{[(7-oxo-5-phenyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(phenyl)methyl]amino}pyridine-3-carbonitrile.
- Key Differences :
- Replaces the carboxamide group with a carbonitrile at position 3.
- Contains a hydroxyphenyl instead of a methoxyphenyl group.
- The hydroxyl group could increase polarity, altering pharmacokinetics .
- Structure : 7-(2-Methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide.
- Key Differences :
- Substitutes the 4-methoxyphenyl at position 2 with a 2-thienyl group.
- Implications :
Heterocyclic Analogues with Different Core Structures
- Structure : 3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]-triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one.
- Key Differences: Features a pyrrolo-thiazolo-pyrimidine core instead of a triazolopyrimidine. Includes a thiadiazinone moiety.
- Structure: N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazone derivatives.
- Key Differences :
- Based on a quinazoline-pyrazole scaffold rather than triazolopyrimidine.
- Implications :
Structural and Functional Analysis
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Substituent Effects :
- Methoxy vs. Hydroxy Groups : Methoxy groups (as in the target compound) improve lipophilicity and metabolic stability compared to hydroxyl groups, which may explain enhanced membrane penetration in antimicrobial contexts .
- Carboxamide vs. Carbonitrile : The carboxamide group in the target compound likely enhances solubility and hydrogen-bonding capacity, critical for target engagement .
Core Structure Impact :
- Triazolopyrimidine derivatives generally exhibit better synthetic accessibility and tunable bioactivity compared to more complex fused systems like pyrrolo-thiazolo-pyrimidines .
Bioactivity Correlations :
- Compounds with pyridine or quinazoline moieties (e.g., Compound 5k) show stronger antifungal activity, suggesting the target compound’s pyridin-3-yl group may confer similar advantages .
Analytical and Computational Insights
- Molecular Networking (): Cosine scores from MS/MS fragmentation patterns could cluster the target compound with antimicrobial triazolopyrimidines, supporting its hypothesized bioactivity .
- Tanimoto Coefficient Analysis (): Structural similarity indices (e.g., >0.5) between the target compound and active derivatives (e.g., Compound 15) would validate its inclusion in focused biological screens .
- Docking Affinity (): Substitutions like the 4-methoxyphenyl group may optimize binding to enzyme active sites (e.g., HDACs or kinases) by balancing steric and electronic effects .
Biological Activity
The compound 7-(2-Methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 456.48 g/mol. Its structure features two methoxyphenyl groups and a pyridine moiety, which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has shown selective antiproliferative effects against various cancer cell lines. The following table summarizes the observed IC50 values for different cancer cell lines:
The compound's mechanism appears to involve the inhibition of specific kinases that are crucial for cancer cell proliferation. For instance, it has been noted to inhibit CDK4/Cyclin D1 and ARK5 kinases, which play significant roles in cell cycle regulation and survival pathways in cancer cells .
The triazolo[1,5-a]pyrimidine scaffold is known for its ability to interact with various biological targets. The presence of methoxy groups enhances lipophilicity and may improve binding to target proteins. The proposed mechanism includes:
- Kinase Inhibition : Inhibition of cyclin-dependent kinases (CDKs) leading to cell cycle arrest.
- Induction of Apoptosis : Activation of apoptotic pathways in cancer cells.
- Antioxidant Activity : The compound may also exhibit antioxidant properties that can protect normal cells from oxidative stress associated with cancer therapies.
Structure-Activity Relationship (SAR)
The structural components significantly influence the biological activity of this compound. Key observations include:
- Methoxy Substituents : The presence of methoxy groups at the ortho and para positions on the phenyl rings enhances biological activity by increasing electron density and improving hydrophobic interactions with target proteins.
- Pyridine Moiety : The pyridine ring contributes to the overall stability and interaction profile of the molecule, facilitating better binding to kinase targets.
Case Studies
In a study assessing various derivatives of triazolopyrimidines, compounds similar to this compound were evaluated for their anticancer properties:
- Compound A : Exhibited an IC50 of 4 µM against HeLa cells.
- Compound B : Displayed an IC50 of 3 µM against MCF-7 cells.
These compounds demonstrated that modifications to the triazolopyrimidine core could lead to enhanced potency against specific cancer types .
Q & A
Q. What are the optimal synthetic routes for preparing this compound with high yield and purity?
The synthesis involves multi-step reactions, including the formation of the triazolopyrimidine core followed by substitution reactions. A one-pot three-component reaction using 5-amino-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate in the presence of catalysts (e.g., APTS) under controlled temperatures (60–80°C) in ethanol is effective . Microwave-assisted techniques can reduce reaction times and improve yields compared to traditional thermal methods . Purification via recrystallization (e.g., methanol) ensures high crystallinity .
Q. How can spectroscopic and crystallographic methods be applied to characterize this compound?
- NMR Spectroscopy : Analyze proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.5 ppm) to confirm substituent positions .
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns to confirm the molecular formula .
- X-ray Crystallography : Determine crystal packing and hydrogen-bonding interactions using single-crystal data .
Q. What structural features influence the compound’s reactivity and stability?
The triazolopyrimidine core provides rigidity, while methoxyphenyl and pyridinyl substituents enhance solubility and π-π stacking potential. Electron-donating methoxy groups stabilize the aromatic system, reducing oxidative degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
- Substituent Variation : Compare analogs with different aryl groups (e.g., 4-fluorophenyl vs. 3-methoxyphenyl) to assess binding affinity changes. A table of analogs (e.g., methylsulfanyl vs. ethoxy variants) highlights substituent effects on activity .
- Bioactivity Assays : Use enzyme inhibition assays (e.g., kinase targets) to quantify IC50 values and correlate with substituent electronic properties .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Dose-Response Validation : Replicate assays under standardized conditions (e.g., pH, temperature) to rule out experimental variability .
- Target Selectivity Profiling : Screen against related enzymes/receptors to identify off-target interactions that may explain discrepancies .
Q. Which computational strategies predict the compound’s interactions with biological targets?
- Molecular Docking : Use software (e.g., AutoDock Vina) to model hydrogen bonding (e.g., pyridinyl N with kinase hinge regions) and hydrophobic interactions .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding thermodynamics .
Q. How can in vitro and in vivo studies be designed to evaluate therapeutic potential?
- In Vitro : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with normal cells to assess selectivity .
- In Vivo : Use murine models to evaluate pharmacokinetics (e.g., bioavailability via oral administration) and toxicity (e.g., liver enzyme assays) .
Methodological Considerations
- Synthesis Optimization : Use continuous flow reactors for scalable production while monitoring reaction kinetics to minimize byproducts .
- Data Reproducibility : Employ internal controls (e.g., reference inhibitors) and triplicate measurements in bioassays .
- Computational-Experimental Feedback : Integrate docking results with mutagenesis studies to validate predicted binding sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
